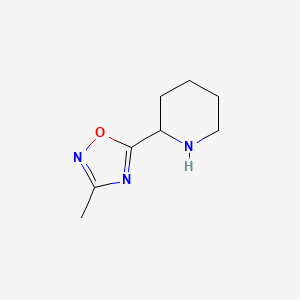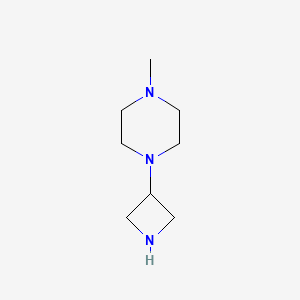![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Descripción general
Descripción
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the inhibition of key enzymes and pathways in microbial and cancer cells. For example, it can inhibit the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death . In cancer cells, it may interfere with DNA synthesis and repair mechanisms, inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(m-Fluorophenyl)-benzimidazole: Known for its antimicrobial activity.
1-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylate: Exhibits antifungal and antioxidant properties.
Fluoroimidazoles: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which enhances its biological activity and pharmacokinetic properties compared to other fluorinated benzimidazole derivatives . The presence of both fluorine and phenyl groups contributes to its increased lipophilicity and cell membrane penetration, making it a promising candidate for further drug development .
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGNCBKKSOCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609975 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863422-98-4 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
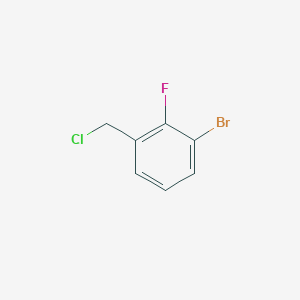
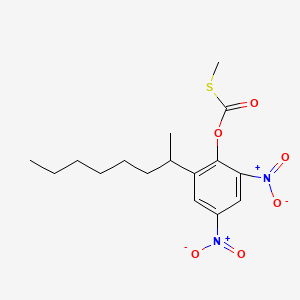
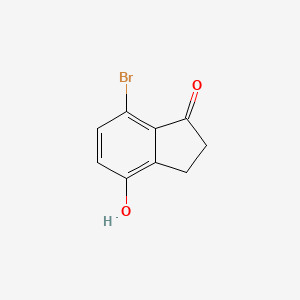
![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)
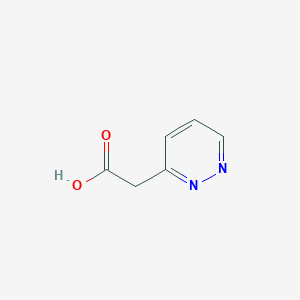

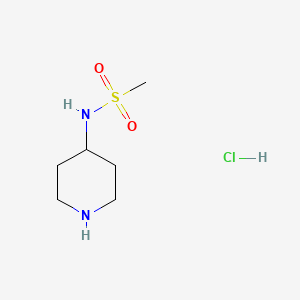
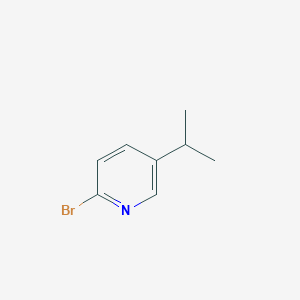
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
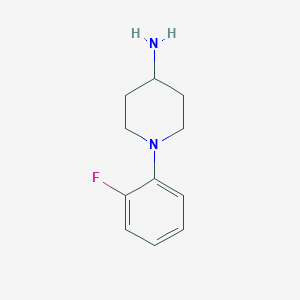
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)
